N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring substituted with a 3-chlorophenyl group and a fluorine atom
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . CCCP is a nitrile, hydrazone, and protonophore that causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Compounds with similar structures, such as cccp, disrupt mitochondrial function, which can lead to effects on various cellular processes . Additionally, the HIF-1 signaling pathway has been suggested as a potential target for compounds with similar structures .
Pharmacokinetics
A study on a similar compound, 2-[1’-phenyl-3’-(3-chlorophenyl)-2’-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, investigated its in vivo metabolism in rats . Such studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
Compounds with similar structures, such as cccp, have been shown to cause the gradual destruction of living cells and death of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with 2-fluorobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or chlorine positions.
Oxidation and Reduction: The benzothiazole ring can be subjected to oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its benzothiazole core is known for its biological activity, and modifications to the 3-chlorophenyl and fluorine substituents can lead to compounds with enhanced therapeutic properties.
Industry
Industrially, this compound can be used in the development of materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-1,3-benzothiazol-2-amine: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
6-fluoro-1,3-benzothiazol-2-amine: Lacks the 3-chlorophenyl group, which can influence its overall properties.
N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine: The position of the chlorine substituent is different, which can lead to variations in its reactivity and applications.
Uniqueness
N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine is unique due to the specific combination of the 3-chlorophenyl and fluorine substituents on the benzothiazole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c14-8-2-1-3-10(6-8)16-13-17-11-5-4-9(15)7-12(11)18-13/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPIAMHGYCBPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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